molecular formula C11H15N3O4 B15134253 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate

Cat. No.: B15134253
M. Wt: 253.25 g/mol
InChI Key: RZSUCRAVHIKDRQ-UHFFFAOYSA-N
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Description

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate is a chemical compound with the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol . It is known for its unique structure, which includes a pyrrolidinol ring, a nitroso group, and a pyridinyl substituent. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves several steps. One common synthetic route includes the reaction of acetic acid with (+/-)-Isomyosmine . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The pyridinyl and pyrrolidinol moieties contribute to the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate can be compared to other similar compounds such as:

    N’-Nitrosonornicotine 5’-Acetate: This compound shares a similar nitroso group but differs in its overall structure and properties.

    (+/-)-Isomyosmine:

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

acetic acid;1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol

InChI

InChI=1S/C9H11N3O2.C2H4O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7;1-2(3)4/h1-2,5-6,8-9,13H,3-4H2;1H3,(H,3,4)

InChI Key

RZSUCRAVHIKDRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1C2=CN=CC=C2)N=O)O

Origin of Product

United States

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